molecular formula C16H12O6 B124308 Cajanin CAS No. 32884-36-9

Cajanin

Cat. No. B124308
CAS RN: 32884-36-9
M. Wt: 300.26 g/mol
InChI Key: ALFNTRJPGFNJQV-UHFFFAOYSA-N
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Description

Cajanin is a potent and orally active anti-melanogenic agent . It shows antiproliferative activity in MNT1 Cells and efficiently decreases the melanin content . Cajanin down-regulates the mRNA and protein expression levels of MITF, tyrosinase, TRP-1, and Dct (TRP-2) . It induces cell cycle arrest at G2/M and S phase . Cajanin stimulates osteoblast proliferation . It has the potential for the research of human hyperpigmented disorders and menopausal osteoporosis .


Molecular Structure Analysis

Cajanin has a molecular formula of C16H12O6 . Its molecular weight is 300.26 .


Chemical Reactions Analysis

Cajanin shows strong mitogenic as well as differentiation-promoting effects on osteoblasts . It induces the phosphorylation of both Erk1/2 and Akt . Cajanin also efficiently diminishes melanin content in MNT1 cells with the half maximum inhibitory concentration (IC50) at 77.47 ± 9.28 μM . Instead of direct inactivating enzymatic function of human tyrosinase, down-regulated mRNA and protein expression levels of MITF and downstream melanogenic enzymes, including tyrosinase, TRP-1, and Dct (TRP-2) were observed in MNT1 cells treated with 50 μM cajanin for 24–72 h .


Physical And Chemical Properties Analysis

Cajanin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name of Cajanin is 3- (2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one .

Scientific Research Applications

Melanin Synthesis Suppression

Cajanin has been found to suppress melanin synthesis in human melanin-producing cells . This is achieved by modulating the Microphthalmia-associated transcription factor (MITF), which is a key regulator of melanocyte development and pigmentation . This property of cajanin can potentially be used in the treatment of hyperpigmented disorders .

Anti-Melanogenic Activity

Cajanin has shown anti-melanogenic activity. It does not directly inactivate the enzymatic function of human tyrosinase, but it down-regulates the mRNA and protein expression levels of MITF and downstream melanogenic enzymes . This modulation of the CREB and ERK signaling pathways, which regulate MITF expression level, further strengthens the potential of cajanin as an effective treatment for human hyperpigmented disorders .

Nutritional and Bioactive Components

Cajanin is an isoflavonoid extracted from Dalbergia parviflora Roxb. (Leguminosae), a commercial legume crop widely grown in sub-tropical and semi-arid tropical areas of the world . It has several value-added nutritional and bioactive components that have been linked to its folk medicinal uses to treat various disorders .

Antimicrobial Activity

Cajanin has been found to inhibit the growth of certain bacteria such as S. thypi, S. aureus, and E. coli . This antimicrobial activity of cajanin could potentially be used in the treatment of infections caused by these bacteria .

Anti-Inflammatory Effects

Extracts from Cajanus cajan (leaves, root, stem, and seeds) have been evaluated for their phytochemical and biological activities, including anti-inflammatory effects . This suggests that cajanin could potentially be used in the treatment of inflammatory conditions .

Neuroprotective Effects

Cajanin has also shown neuroprotective effects . This suggests that it could potentially be used in the treatment of neurological disorders .

Safety And Hazards

Cajanin is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Future Directions

Cajanin has the potential for the research of human hyperpigmented disorders and menopausal osteoporosis . Future studies will investigate the anti-inflammatory mechanism of cajanin in more detail .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFNTRJPGFNJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954540
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cajanin

CAS RN

32884-36-9
Record name Cajanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32884-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cajanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAJANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QGE5M9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 210 °C
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does cajanin play in melanin synthesis?

A2: Cajanin demonstrates anti-melanogenic activity by downregulating the expression of microphthalmia-associated transcription factor (MITF) and its downstream melanogenic enzymes, including tyrosinase, TRP-1, and DCT (TRP-2). [] This downregulation is achieved through modulation of the CREB and ERK signaling pathways, which are known regulators of MITF expression. []

Q2: How does cajanin exert its anti-inflammatory effects?

A3: Cajanin exhibits potent anti-inflammatory activity by suppressing the activation and nuclear translocation of the transcription factor NF-κB. [] This suppression is achieved through the phosphorylation of IκB and p65, ultimately hindering the inflammatory cascade. []

Q3: What is the mechanism of action of cajanin against vancomycin-resistant Enterococcus (VRE)?

A4: Research suggests that cajanin inhibits the phosphotransferase system (PTS) in VRE. [] The PTS plays a crucial role in bacterial nutrient uptake and metabolism. By inhibiting this system, cajanin disrupts the normal growth and metabolic functions of VRE, leading to its demise. [] This mechanism of action makes cajanin a promising candidate for developing novel anti-VRE drugs.

Q4: What is the molecular formula and weight of cajanin?

A4: Cajanin has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q5: Is there spectroscopic data available for cajanin?

A6: Yes, numerous studies utilize spectroscopic techniques such as NMR, MS, UV, and IR to identify and characterize cajanin. [, , , , ] These data are crucial for confirming its structure and purity.

Q6: What are the potential therapeutic applications of cajanin?

A6: Cajanin has demonstrated potential in various therapeutic areas, including:

  • Bone Health: Cajanin has been shown to increase bone mineral density (BMD), bone biomechanical strength, mineral apposition rate (MAR), and bone formation rate (BFR) in rat models. [] These findings suggest potential for treating conditions like osteoporosis.
  • Hyperpigmentation: The anti-melanogenic properties of cajanin, particularly its ability to suppress melanin synthesis, make it a potential candidate for treating hyperpigmentation disorders. []
  • Inflammatory Diseases: The potent anti-inflammatory activity of cajanin, mediated through the suppression of NF-κB activation, suggests its potential for treating inflammatory diseases. []
  • Bacterial Infections (VRE): Cajanin's ability to inhibit the PTS in VRE makes it a promising candidate for developing novel anti-VRE drugs. []

Q7: Are there any studies exploring the bioavailability of cajanin?

A8: While specific studies focusing solely on the bioavailability of cajanin are not included in the provided research, one study highlights the use of ultrasound-assisted extraction (USAE) from pigeon pea seeds to obtain a cajanin-rich extract. [] This technique is considered a greener alternative to conventional methods and aims to improve the extraction yield of bioactive compounds like cajanin. [] Further research is needed to determine the bioavailability and optimal delivery methods for cajanin.

Q8: How is cajanin typically extracted and isolated from plant sources?

A9: Cajanin is commonly extracted from plant materials like the stem bark of Butea monosperma and the seeds of Cajanus cajan using various solvents like methanol, ethanol, and dichloromethane. [, , , ] Chromatographic techniques, such as column chromatography utilizing silica gel and Sephadex LH-20, are then employed to isolate and purify cajanin. []

Q9: Which analytical techniques are used to identify and quantify cajanin?

A9: A combination of spectroscopic and chromatographic techniques is used to identify and quantify cajanin. These include:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of cajanin. [, , ]
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of cajanin. [, , ]
  • Ultraviolet-Visible (UV) Spectroscopy: Helps identify the presence of specific functional groups in cajanin. [, ]
  • Infrared (IR) Spectroscopy: Further confirms the presence of specific functional groups in cajanin. []
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique used to quantify cajanin in complex mixtures, such as herbal extracts. []

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